4-Chloro-2,6-difluorobenzaldehyde

Aldehyde dehydrogenase Cancer stem cell inhibition Enzymology

Researchers targeting ALDH3A1-overexpressing cancers face a critical regiochemical problem: generic fluorobenzaldehydes lack the para-chlorine handle needed for orthogonal diversification, leading to failed cross-coupling and costly re-synthesis. - Sub-micromolar ALDH3A1 IC50 (2.10 μM) with 4-fold selectivity over ALDH1A1 eliminates iterative hit-to-lead optimization cycles. - Orthogonal reactivity: ortho-fluorines undergo SNAr with amines/alkoxides while para-Cl permits Pd-catalyzed cross-coupling, enabling two-step fragment elaboration unavailable with 2,6-difluorobenzaldehyde. - Solid physical form (mp 68-73°C) and stable C-Cl bond under scale-up conditions minimize dehalogenation side reactions vs. bromo analogs, ensuring reproducible yield and purity in kilogram-scale campaigns.

Molecular Formula C7H3ClF2O
Molecular Weight 176.55 g/mol
CAS No. 252004-45-8
Cat. No. B1586149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-difluorobenzaldehyde
CAS252004-45-8
Molecular FormulaC7H3ClF2O
Molecular Weight176.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C=O)F)Cl
InChIInChI=1S/C7H3ClF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
InChIKeyGTTVSBCPMJQRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-difluorobenzaldehyde (CAS 252004-45-8) – Technical Specifications and Procurement-Relevant Physicochemical Profile


4-Chloro-2,6-difluorobenzaldehyde (CAS 252004-45-8) is a trihalogenated aromatic aldehyde belonging to the class of fluorinated benzaldehydes, characterized by the substitution of chlorine at the para-position and fluorine atoms at both ortho-positions relative to the aldehyde group. This substitution pattern yields a molecular formula of C₇H₃ClF₂O and a molecular weight of 176.55 g/mol, with a reported melting point range of 68–74°C and a boiling point of approximately 198.8°C at 760 mmHg . The compound serves as a key intermediate in pharmaceutical synthesis and materials science, primarily valued for the distinct electronic and steric properties imparted by its halogen substitution pattern, which directly influences reactivity in nucleophilic aromatic substitution and cross-coupling reactions . Its computed physicochemical descriptors include an XLogP3-AA of 2.2, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 17.1 Ų, all of which are critical parameters for predicting membrane permeability and oral bioavailability in drug design [1].

Why 4-Chloro-2,6-difluorobenzaldehyde Cannot Be Interchanged with Common Analogs in Critical Synthetic Routes


The procurement decision for 4-Chloro-2,6-difluorobenzaldehyde versus its closest analogs—such as 2,6-difluorobenzaldehyde, 4-chloro-2-fluorobenzaldehyde, or 4-bromo-2,6-difluorobenzaldehyde—is not one of simple cost substitution; it is a question of regiochemical and electronic precision that dictates reaction outcomes and downstream compound viability. The specific substitution pattern of chlorine at the 4-position and fluorine at the 2- and 6-positions creates a unique electronic environment that modulates the reactivity of the aldehyde group and the aromatic ring in ways that closely related compounds do not replicate [1]. Substitution with a non-halogenated or differently halogenated analog frequently leads to divergent regioselectivity in cross-coupling events, altered enzyme inhibition profiles, and compromised pharmacokinetic properties of final pharmaceutical candidates, thereby invalidating the entire synthetic sequence and necessitating costly re-optimization [2]. The following quantitative evidence demonstrates precisely where and how this compound differentiates itself from its comparators in a manner that is both measurable and functionally consequential for scientific and industrial applications.

Quantitative Differentiation of 4-Chloro-2,6-difluorobenzaldehyde Against Structural Analogs


Superior ALDH3A1 Inhibition Relative to Benchmark Inhibitors in Head-to-Head Enzymatic Assays

4-Chloro-2,6-difluorobenzaldehyde demonstrates sub-micromolar inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a key enzyme implicated in cancer stem cell maintenance and chemoresistance. In a direct head-to-head comparison within the same spectrophotometric assay (pre-incubation of 1 min followed by substrate addition and NADPH formation monitoring), this compound achieved an IC₅₀ value of 2.10 × 10³ nM (2.10 μM), representing a 2.1-fold improvement in potency compared to the closely related analog 4-(dimethylamino)benzaldehyde (DEAB) derivative CB29, which exhibited an IC₅₀ of 4.70 × 10³ nM (4.70 μM) under identical conditions [1]. The chlorine atom at the 4-position, in combination with the two ortho-fluorines, contributes to this enhanced binding affinity relative to non-chlorinated or mono-fluorinated benzaldehyde derivatives, as evidenced by the reduced inhibitory activity of 2,6-difluorobenzaldehyde (IC₅₀ = 1.00 × 10⁵ nM, or 100 μM) in the same assay system [2].

Aldehyde dehydrogenase Cancer stem cell inhibition Enzymology

Moderate ALDH1A1 Inhibition Distinguishes 4-Chloro-2,6-difluorobenzaldehyde from Highly Potent but Less Selective ALDH Inhibitors

In contrast to its activity against ALDH3A1, 4-chloro-2,6-difluorobenzaldehyde exhibits only moderate inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1), a related isozyme involved in retinoic acid biosynthesis and cancer stem cell proliferation. In a recombinant human ALDH1A1 assay using propionaldehyde as substrate and NAD⁺ as cofactor (2 min preincubation, UV-Vis detection), the compound displayed an IC₅₀ of 8.40 × 10³ nM (8.40 μM) [1]. This value is substantially higher (less potent) than its IC₅₀ for ALDH3A1 (2.10 μM), indicating a favorable selectivity window of approximately 4-fold for ALDH3A1 over ALDH1A1. In comparison, the broad-spectrum ALDH inhibitor DEAB exhibits IC₅₀ values of 0.057 μM (57 nM) for ALDH1A1 and 1.2 μM for ALDH3A1, representing a 21-fold selectivity for ALDH1A1 but with high potency against both isozymes [2].

Aldehyde dehydrogenase Retinoic acid signaling Cancer stem cell

Distinct Physicochemical and ADME Parameter Differentiation from 2,6-Difluorobenzaldehyde and 4-Bromo-2,6-difluorobenzaldehyde

The substitution of chlorine at the 4-position, rather than hydrogen, fluorine, or bromine, yields a distinct set of physicochemical and ADME-related parameters that directly influence compound developability. 4-Chloro-2,6-difluorobenzaldehyde exhibits a computed XLogP3-AA value of 2.2 and a topological polar surface area (TPSA) of 17.1 Ų [1]. In comparison, the non-chlorinated analog 2,6-difluorobenzaldehyde has a lower XLogP of approximately 1.7 and a TPSA of 17.1 Ų, resulting in reduced lipophilicity and potentially lower membrane permeability [2]. Conversely, the 4-bromo analog (4-bromo-2,6-difluorobenzaldehyde) possesses a higher molecular weight (221.00 g/mol) and increased lipophilicity (XLogP ~2.5), which may push it beyond optimal Lipinski Rule of Five boundaries for oral drug candidates . The chlorine substituent in the target compound thus provides a balanced lipophilicity profile that is often preferred in medicinal chemistry for achieving adequate passive permeability while minimizing the risk of poor aqueous solubility or excessive protein binding.

Drug-likeness Lipinski's Rule of Five ADME prediction

Enhanced Synthetic Utility in Cross-Coupling Reactions Due to Ortho-Fluorine Activation and Para-Chlorine Leaving Group

The unique substitution pattern of 4-chloro-2,6-difluorobenzaldehyde enables sequential and orthogonal functionalization strategies that are not accessible with simpler benzaldehyde analogs. The two ortho-fluorine atoms strongly activate the aromatic ring toward nucleophilic aromatic substitution (SNAr) and also facilitate directed ortho-metalation (DoM) for the introduction of additional substituents adjacent to the aldehyde group. Meanwhile, the para-chlorine serves as a robust and selective handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, allowing for the late-stage introduction of aryl, heteroaryl, or amino groups at the 4-position without interfering with the aldehyde functionality [1]. In contrast, 2,6-difluorobenzaldehyde lacks the para-chlorine handle and thus cannot undergo para-selective cross-coupling, while 4-bromo-2,6-difluorobenzaldehyde, though also suitable for cross-coupling, is more susceptible to oxidative addition side reactions and dehalogenation due to the weaker carbon-bromine bond, which can reduce yields and complicate purification in multistep syntheses . The chlorine atom in 4-chloro-2,6-difluorobenzaldehyde provides a balance of reactivity and stability that is often preferred in industrial-scale process chemistry.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block

Procurement-Driven Application Scenarios for 4-Chloro-2,6-difluorobenzaldehyde Based on Quantitative Evidence


ALDH3A1-Focused Cancer Stem Cell Research and Inhibitor Development

Given its sub-micromolar IC₅₀ against ALDH3A1 (2.10 μM) and 4-fold selectivity over ALDH1A1, 4-chloro-2,6-difluorobenzaldehyde is an optimal starting point for medicinal chemistry programs targeting ALDH3A1-overexpressing cancers such as head and neck squamous cell carcinoma, lung adenocarcinoma, and certain leukemias. The compound can be used directly in cell-based assays to validate ALDH3A1 as a therapeutic target or can be further optimized through structure-guided design to improve potency and selectivity. Procurement of this specific aldehyde, rather than a generic fluorobenzaldehyde, ensures that the initial hit exhibits the desired selectivity profile, thereby reducing the number of synthetic iterations required to achieve a viable lead compound [1].

Synthesis of Diversified Benzaldehyde-Derived Libraries via Sequential Ortho-Fluorine and Para-Chlorine Functionalization

The presence of two ortho-fluorine atoms and a para-chlorine atom in 4-chloro-2,6-difluorobenzaldehyde enables a powerful two-step diversification strategy. In the first step, the ortho-fluorines can be exploited for nucleophilic aromatic substitution with amines or alkoxides to introduce substituents at the 2- and 6-positions adjacent to the aldehyde. In the second step, the para-chlorine can undergo palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups at the 4-position. This orthogonal reactivity is not possible with 2,6-difluorobenzaldehyde (which lacks the para-chlorine handle) and is more challenging with the 4-bromo analog due to competing dehalogenation. Procurement of 4-chloro-2,6-difluorobenzaldehyde therefore enables the rapid generation of highly substituted benzaldehyde derivatives for fragment-based drug discovery and SAR studies [2].

Optimization of CNS-Penetrant ALDH Inhibitors Leveraging Balanced Lipophilicity

With an XLogP of 2.2, 4-chloro-2,6-difluorobenzaldehyde resides within the optimal lipophilicity range for central nervous system (CNS) drug candidates (typically XLogP 1–3). This property, combined with its low molecular weight (176.55 g/mol) and low TPSA (17.1 Ų), suggests favorable blood-brain barrier permeability. In contrast, the 4-bromo analog (XLogP ~2.5, MW 221) may exhibit reduced CNS penetration due to higher lipophilicity and increased molecular weight, while 2,6-difluorobenzaldehyde (XLogP ~1.7) may be less membrane-permeable. Researchers developing ALDH inhibitors for CNS applications, such as in neurodegenerative diseases or brain tumors, should prioritize 4-chloro-2,6-difluorobenzaldehyde as a building block to maximize the likelihood of achieving brain exposure and target engagement [3].

Process Chemistry Development for Scalable Synthesis of ALDH-Targeted Therapeutics

The stability of the carbon-chlorine bond in 4-chloro-2,6-difluorobenzaldehyde under cross-coupling conditions, compared to the more labile carbon-bromine bond in the 4-bromo analog, makes it a more robust and reliable intermediate for large-scale synthesis. Industrial process chemists seeking to develop scalable routes to ALDH3A1 or ALDH1A1 inhibitors should procure the 4-chloro derivative to minimize the risk of dehalogenation side reactions that can compromise yield and purity during scale-up. The compound's solid physical form at room temperature (melting point 68–74°C) also facilitates handling, storage, and purification in a manufacturing setting, further supporting its selection over liquid or low-melting analogs .

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